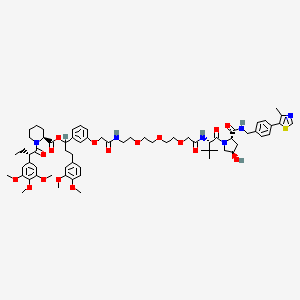![molecular formula C20H13F2N3O2S B2776473 N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207048-02-9](/img/structure/B2776473.png)
N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered ring with one sulfur atom). The compound also contains fluorophenyl groups, which are phenyl groups (benzene rings) with a fluorine atom attached.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials available and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the arrangement of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the pyrimidine ring might undergo substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces.Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
The compound is related to a class of molecules developed for positron emission tomography (PET) imaging. Specifically, derivatives like DPA-714, a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been reported for their selective affinity towards the translocator protein (18 kDa) (TSPO). These compounds, with a fluorine atom incorporated, enable labeling with fluorine-18, facilitating in vivo PET imaging for the study of neuroinflammation and potentially other neurological disorders (Dollé et al., 2008).
Antimicrobial Activity
A new series of thienopyrimidine derivatives, including compounds structurally similar to the one , have been prepared and evaluated for their antimicrobial activity. Some of these compounds demonstrated significant antibacterial potency against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Kerru et al., 2019).
Neuroinflammation Studies
Another application involves the study of neuroinflammation through PET imaging. Derivatives similar to the target compound have been synthesized and evaluated for their binding affinity to the TSPO, indicating their potential as in vivo PET radiotracers for identifying and quantifying neuroinflammatory processes. This application is particularly relevant for the early detection and monitoring of neurodegenerative diseases (Damont et al., 2015).
Anti-inflammatory Activity
Compounds structurally related to N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been synthesized and tested for anti-inflammatory activity, with some derivatives showing significant results. This suggests potential applications in developing new anti-inflammatory medications (Sunder et al., 2013).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The future research directions for this compound would depend on its current uses and the results of any studies conducted on it. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, its reactivity, and potential uses.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2S/c21-13-6-4-12(5-7-13)16-10-28-19-18(16)23-11-25(20(19)27)9-17(26)24-15-3-1-2-14(22)8-15/h1-8,10-11H,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLRROYSQLQFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-chloro-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2776390.png)

![2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2776394.png)
![4-[4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2776395.png)
![(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B2776397.png)




![2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile](/img/structure/B2776402.png)

![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)

